Cas no 338401-34-6 ((4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime)

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime is a specialized organic compound featuring a cyclopropyl-linked dichlorophenyl and chlorophenyl oxime structure. Its unique molecular architecture, combining halogenated aromatic rings with a strained cyclopropane moiety, makes it a valuable intermediate in synthetic chemistry, particularly for agrochemical and pharmaceutical applications. The presence of multiple chlorine substituents enhances its reactivity and potential as a precursor for further functionalization. The oxime group offers versatility in derivatization, enabling the synthesis of heterocycles or other bioactive molecules. This compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in research and industrial processes. Its structural complexity allows for tailored modifications in target-oriented synthesis.
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime structure
338401-34-6 structure
Product Name:(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
CAS No:338401-34-6
MF:C16H12Cl3NO
MW:340.631581306458
CID:5025532
Update Time:2025-06-23

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime Chemical and Physical Properties

Names and Identifiers

    • (Z)-N-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine
    • (4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
    • (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
    • Inchi: 1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+
    • InChI Key: XLKFPTSFBIEJHV-CAPFRKAQSA-N
    • SMILES: ClC1C=C(C=CC=1C1CC1/C(/C1C=CC(=CC=1)Cl)=N/O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 395
  • XLogP3: 5.6
  • Topological Polar Surface Area: 32.6

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2N-039-1MG
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
338401-34-6 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
2N-039-5MG
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
338401-34-6 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
2N-039-10MG
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
338401-34-6 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
2N-039-50MG
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
338401-34-6 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
2N-039-100MG
(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
338401-34-6 >90%
100mg
£110.00 2025-02-08

Additional information on (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime

Research Brief on (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS: 338401-34-6)

The compound (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime, with the CAS number 338401-34-6, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and oxime functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and antifungal agents. Recent studies have focused on its synthesis, mechanism of action, and efficacy against resistant strains of pathogens, making it a compound of high interest in the ongoing battle against drug-resistant infections.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that significantly improves yield and purity, addressing previous challenges in its synthesis. This breakthrough is expected to facilitate further pharmacological evaluations and preclinical studies, accelerating the compound's transition from the lab to clinical trials.

In terms of biological activity, research has demonstrated that this compound exhibits potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The oxime moiety appears to play a critical role in its mechanism of action, interfering with bacterial cell wall synthesis. Additionally, its unique structural features contribute to its ability to evade common resistance mechanisms, making it a promising candidate for next-generation antibiotics.

Beyond its antimicrobial properties, (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime has also shown potential in antifungal applications. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to human cells. These findings suggest that the compound could be developed into a broad-spectrum antifungal agent, addressing a critical need in immunocompromised patients.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. Current research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with the goal of bringing a new therapeutic option to market within the next decade.

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